N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with hexyl bromide to form N-hexylcyclohexylamine. This intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating interactions with biological receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can be compared with other tetrazole derivatives, such as:
- N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole
- 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one
These compounds share the tetrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific hexyl and cyclohexyl substituents, which may confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C16H29N5O |
---|---|
Molecular Weight |
307.43 g/mol |
IUPAC Name |
N-hexyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H29N5O/c1-2-3-4-8-11-17-15(22)12-16(9-6-5-7-10-16)13-21-14-18-19-20-21/h14H,2-13H2,1H3,(H,17,22) |
InChI Key |
KJJUYDFTCAXAGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CC1(CCCCC1)CN2C=NN=N2 |
Origin of Product |
United States |
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